molecular formula C12H15N5O4S2 B2783747 ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1171782-35-6

ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2783747
CAS No.: 1171782-35-6
M. Wt: 357.4
InChI Key: GDFSEAZSJAVNJL-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C12H15N5O4S2 and its molecular weight is 357.4. The purity is usually 95%.
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Biological Activity

Ethyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H15_{15}N5_{5}O3_{3}S
  • Molecular Weight : Approximately 305.35 g/mol
  • CAS Number : Not specified in available literature.

1. Antimicrobial Activity

Research has indicated that compounds containing the pyrazole ring exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and tested against various bacterial strains. In particular, studies have shown that modifications in the pyrazole structure can enhance antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundActivity AgainstReference
Ethyl Pyrazole DerivativeE. coli, S. aureus
Novel Pyrazole CompoundsPseudomonas aeruginosa, Klebsiella pneumoniae

2. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been well-documented. For example, compounds similar to this compound have shown promising results in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

3. Antidiabetic Effects

Recent studies have explored the potential of thiadiazole and pyrazole hybrids as α-glucosidase inhibitors, which are crucial in managing diabetes by delaying carbohydrate absorption. Ethyl derivatives have been synthesized and evaluated for their inhibitory activity against α-glucosidase, showing potential as antidiabetic agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
  • Modulation of Cytokine Production : It has been observed to modulate the production of inflammatory cytokines, thereby reducing inflammation.

Study on Antimicrobial Activity

In a study conducted by Burguete et al., a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. One compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. This study highlights the importance of structural modifications in enhancing antimicrobial efficacy .

Study on Anti-inflammatory Effects

Selvam et al. demonstrated that certain pyrazole derivatives possess anti-inflammatory properties comparable to standard anti-inflammatory drugs like indomethacin. The study involved testing these compounds in carrageenan-induced edema models in mice .

Properties

IUPAC Name

ethyl 2-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4S2/c1-4-21-8(18)6-22-12-15-14-11(23-12)13-9(19)7-5-17(2)16-10(7)20-3/h5H,4,6H2,1-3H3,(H,13,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFSEAZSJAVNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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